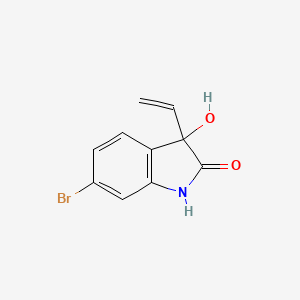-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758126.png)
[(thiophen-2-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring a thiophene ring and a pyrazole ring connected by a methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the thiophene and pyrazole precursors, which are then subjected to alkylation reactions to introduce the methyl bridge. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: Both the thiophene and pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrazole ring can produce dihydropyrazole derivatives.
Aplicaciones Científicas De Investigación
(Thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mecanismo De Acción
The mechanism of action of (thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to changes in cellular processes.
Comparación Con Compuestos Similares
(Thiophen-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine can be compared with other similar compounds such as:
Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde or thiophene-2-boronic acid.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole or 3,5-dimethyl-1H-pyrazole.
Propiedades
Fórmula molecular |
C11H12F3N3S |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
N-(thiophen-2-ylmethyl)-1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H12F3N3S/c12-11(13,14)8-17-9(3-4-16-17)6-15-7-10-2-1-5-18-10/h1-5,15H,6-8H2 |
Clave InChI |
ASIAPLQVYOLRJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CNCC2=CC=NN2CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methoxypropyl)amine](/img/structure/B11758043.png)
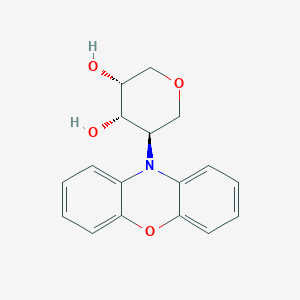
![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
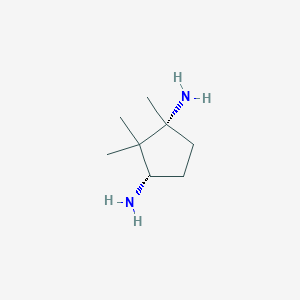
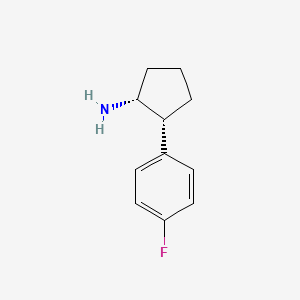
![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)
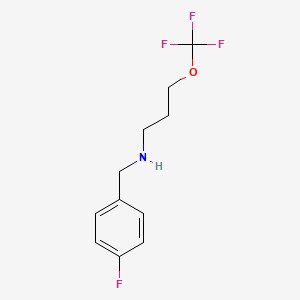
![4-Iodo-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione](/img/structure/B11758075.png)

![methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B11758081.png)
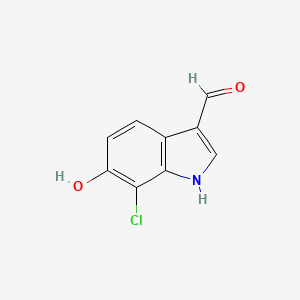
![Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate](/img/structure/B11758106.png)
